Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 3-Amino-3-(pyridin-2-yl)propanenitrile
Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 3-Amino-3-(pyridin-2-yl)propanenitrile
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD) and complex API synthesis, the precise characterization of molecular building blocks is paramount. 3-Amino-3-(pyridin-2-yl)propanenitrile is a highly versatile, bifunctional aliphatic-aromatic scaffold. With a strictly defined molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol , this compound perfectly aligns with the "Rule of Three" for fragment libraries (MW < 300 Da, H-bond donors/acceptors ≤ 3)[1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and the rigorous analytical protocols required to validate its exact mass and molecular formula.
Chemical Identity & Quantitative Data
To establish a baseline for synthetic planning and analytical validation, the core quantitative properties of the compound are summarized below. These metrics dictate the chromatographic behavior and biological permeability of the molecule[1][2].
| Parameter | Value | Scientific Implication |
| Chemical Name | 3-Amino-3-(pyridin-2-yl)propanenitrile | Defines the core connectivity and functional groups. |
| CAS Number | 1270489-77-4 | Unique identifier for commercial procurement. |
| Molecular Formula | C₈H₉N₃ | Dictates the isotopic distribution in mass spectrometry. |
| Molecular Weight | 147.18 g/mol | Ideal fragment size for high ligand efficiency (LE). |
| Monoisotopic Mass | 147.0796 Da | Target exact mass for High-Resolution Mass Spectrometry. |
| SMILES | N#CCC(N)C1=NC=CC=C1 | Enables computational pharmacophore mapping. |
| Topological Polar Surface Area (TPSA) | 62.7 Ų | Predicts excellent membrane permeability (ideal < 90 Ų). |
| LogP | ~0.995 | Optimal lipophilicity for aqueous solubility and target affinity. |
Structural Causality in Drug Design
As a Senior Application Scientist, I approach molecular scaffolds not just as static structures, but as dynamic arrays of interaction vectors. The formula C₈H₉N₃ encodes three distinct functional domains, each serving a specific causal purpose in synthetic chemistry and target binding:
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The Pyridine Ring (C₅H₄N): Acts as a robust hydrogen-bond acceptor and participates in π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) in receptor pockets.
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The Primary Amine (-NH₂): Serves as a critical hydrogen-bond donor. Synthetically, it is the primary nucleophilic vector for amide coupling, reductive amination, or urea formation.
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The Aliphatic Nitrile (-C≡N): Functions as a strong dipole and a bioisostere for halogens or carbonyls. It is metabolically stable but can be synthetically reduced to a primary amine or hydrolyzed to a carboxylic acid to extend the scaffold.
Furthermore, the "Nitrogen Rule" in mass spectrometry states that a molecule with an odd nominal mass (147 Da) must contain an odd number of nitrogen atoms, which perfectly cross-validates the N₃ component of our formula.
Fig 1: Logical relationship of C8H9N3 functional groups mapping to receptor binding interactions.
Analytical Validation System: Verifying Formula and Mass
To ensure scientific integrity, any utilized batch of 3-Amino-3-(pyridin-2-yl)propanenitrile must undergo a self-validating analytical workflow. Relying solely on a vendor's Certificate of Analysis (CoA) is insufficient for rigorous drug development. We utilize an orthogonal approach combining Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fig 2: Analytical workflow for validating the molecular weight and formula via orthogonal techniques.
Standard Operating Procedures (SOPs)
The following protocols are designed with built-in causality—explaining why each condition is selected to validate the C₈H₉N₃ formula and 147.18 molecular weight.
Protocol A: LC-MS Validation of Molecular Weight
Objective: Confirm the monoisotopic mass (147.08 Da) and isotopic distribution. Rationale: The presence of two basic nitrogen atoms (the primary amine and the pyridine ring) dictates the use of Positive Electrospray Ionization (ESI+). Acidic mobile phases force protonation, yielding a robust [M+H]+ signal.
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Sample Preparation:
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Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
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Dilute 1:100 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Causality: Formic acid acts as a proton source, ensuring the amine is ionized prior to entering the MS source).
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Chromatographic Separation:
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Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes. (Causality: With a LogP of ~1.0, the molecule is moderately polar and will elute early; a steep gradient ensures a sharp, Gaussian peak).
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Mass Spectrometry & Data Integration:
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Scan range: m/z 100–500 in ESI+ mode.
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Validation Criteria: Extract the chromatogram for m/z 148.08 (Exact Mass + Proton). Observe the M+1 isotopic peak at m/z 149.08 at approximately 8.8% relative intensity, which mathematically confirms the presence of exactly 8 Carbon atoms.
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Protocol B: NMR Validation of the C₈H₉N₃ Formula
Objective: Confirm the exact atom count (8 Carbons, 9 Protons) to rule out structural isomers or degradation products. Rationale: Mass spectrometry confirms the weight, but NMR confirms the connectivity and validates the formula's atomic inventory.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ). (Causality: DMSO- d6 is chosen over CDCl₃ to prevent signal overlap and to clearly resolve the exchangeable -NH₂ protons).
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¹³C NMR Acquisition (Validating C₈):
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Acquire at 100 MHz.
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Validation Criteria: You must observe exactly 8 distinct carbon resonances: 1 nitrile carbon (~118 ppm), 5 pyridine carbons (aromatic region ~120-150 ppm), 1 aliphatic methine (~50 ppm), and 1 aliphatic methylene (~25 ppm).
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¹H NMR Acquisition (Validating H₉):
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Acquire at 400 MHz.
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Validation Criteria: Integrate the peaks. You will observe 4 aromatic protons (pyridine), 1 methine proton (multiplet), 2 methylene protons (doublet/multiplet), and 2 amine protons (broad singlet, ~2.0-3.0 ppm). The sum of integrals must equal exactly 9.
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Protocol C: Synthetic Functionalization (Amide Coupling)
Objective: Utilize the 147.18 Da building block to synthesize a larger target molecule. Rationale: The primary amine is highly nucleophilic, but the adjacent pyridine ring can cause slight steric hindrance. A highly reactive coupling reagent is required.
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Activation: In an inert atmosphere, dissolve a target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. (Causality: HATU forms a highly reactive OAt-ester, while DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile).
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Coupling: Add 3-Amino-3-(pyridin-2-yl)propanenitrile (1.1 eq). Stir at room temperature for 2 hours.
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Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. (Causality: The basic aqueous wash neutralizes residual acid and removes the polar HATU byproducts, leaving the functionalized product in the organic layer).
